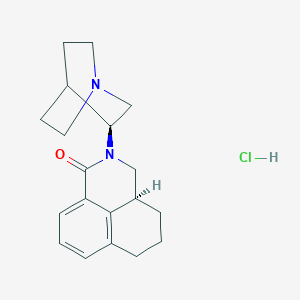

パロノセトロン塩酸塩

概要

説明

デラプリル塩酸塩は、主に降圧薬として用いられるアンジオテンシン変換酵素(ACE)阻害剤です。高血圧症と心不全の管理に効果があることで知られています。 デラプリル塩酸塩はプロドラッグであり、体内では代謝されて活性代謝物を生じ、治療効果を発揮します .

科学的研究の応用

Delapril hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to manage hypertension and heart failure by inhibiting the angiotensin-converting enzyme, leading to vasodilation and reduced blood pressure . In chemistry, it serves as a model compound for studying prodrug activation and enzyme inhibition. In industry, delapril hydrochloride is used in the formulation of antihypertensive medications .

作用機序

デラプリル塩酸塩は、体内では2つの活性代謝物、5-ヒドロキシデラプリル二酸およびデラプリル二酸に変換されるプロドラッグです。 これらの代謝物は、アンジオテンシン変換酵素(ACE)に結合して阻害し、アンジオテンシンIからアンジオテンシンIIへの変換を防ぎます . この阻害は、血管拡張、血管収縮の減少、アルドステロン分泌の低下につながり、最終的に血圧を低下させ、心臓の負担を軽減します .

生化学分析

Biochemical Properties

Palonosetron Hydrochloride interacts with the 5-HT3 receptors, which are ligand-gated ion channels located in the peripheral and central nervous system . The nature of these interactions is characterized by a strong binding affinity and a prolonged plasma elimination half-life .

Cellular Effects

Palonosetron Hydrochloride influences cell function by blocking the action of serotonin, a natural substance that may cause nausea and vomiting . This blockade of serotonin prevents the initiation of the vomiting reflex, thereby reducing the incidence of CINV .

Molecular Mechanism

The molecular mechanism of action of Palonosetron Hydrochloride involves its binding to 5-HT3 receptors, thereby blocking the action of serotonin . This blockade prevents the initiation of the vomiting reflex, which is often triggered during chemotherapy .

Temporal Effects in Laboratory Settings

Palonosetron Hydrochloride has a prolonged plasma elimination half-life, which may provide a longer duration of action than other approved agents . This long half-life contributes to its efficacy in preventing both acute and delayed CINV .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, clinical trials have identified 3 and 10 µg/kg as the lowest effective doses of Palonosetron Hydrochloride .

Metabolic Pathways

The metabolic pathways of Palonosetron Hydrochloride involve its interaction with 5-HT3 receptors . The specific enzymes or cofactors it interacts with are not mentioned in the available literature.

準備方法

合成経路と反応条件: デラプリル塩酸塩の合成は、有機溶媒中で特定の前駆体化合物を反応させることにより行われます。 一般的な合成経路の1つには、式(II)の化合物と式(III)の化合物を反応させてデラプリル塩酸塩を生成する反応が含まれます . 反応条件は通常、最適な収率と純度を確保するために、温度とpHを制御して行われます。

工業生産方法: デラプリル塩酸塩の工業生産は、実験室設定と同様の反応条件を用いた大規模合成が行われます。 このプロセスには、最終製品の純度と安定性を確保するために、示差走査熱量測定(DSC)、熱重量分析(TG)、X線粉末回折(XRPD)、および液体クロマトグラフィー(LC)などの手順が含まれます .

化学反応解析

反応の種類: デラプリル塩酸塩は、加水分解、酸化、還元などのさまざまな化学反応を起こします。 プロドラッグとして、体内では加水分解され、活性代謝物の5-ヒドロキシデラプリル二酸およびデラプリル二酸を生じます .

一般的な試薬と条件: デラプリル塩酸塩の合成と反応に用いられる一般的な試薬には、有機溶媒、酸、塩基などがあります。 反応条件は、多くの場合、所望の化学変換を確保するために、温度とpHを制御して行われます。

生成される主要な生成物: デラプリル塩酸塩の加水分解から生成される主要な生成物は、5-ヒドロキシデラプリル二酸およびデラプリル二酸です。 これらの代謝物は、アンジオテンシン変換酵素を阻害することによって薬物の治療効果を発揮します .

科学研究への応用

デラプリル塩酸塩は、化学、生物学、医学、工業の分野において、幅広い科学研究への応用が期待されています。 医学においては、アンジオテンシン変換酵素を阻害することで血管拡張と血圧低下をもたらし、高血圧症と心不全の管理に用いられます . 化学においては、プロドラッグの活性化と酵素阻害を研究するためのモデル化合物として役立ちます。 工業においては、デラプリル塩酸塩は降圧薬の製剤に使用されます .

化学反応の分析

Types of Reactions: Delapril hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. As a prodrug, it is hydrolyzed in the body to produce active metabolites, 5-hydroxy delapril diacid and delapril diacid .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of delapril hydrochloride include organic solvents, acids, and bases. The reaction conditions often involve controlled temperature and pH to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the hydrolysis of delapril hydrochloride are 5-hydroxy delapril diacid and delapril diacid. These metabolites are responsible for the therapeutic effects of the drug by inhibiting the angiotensin-converting enzyme .

類似化合物との比較

類似化合物: デラプリル塩酸塩は、エナラプリル、リシノプリル、ラミプリル、ペリンドプリルなどの他の化合物を含むACE阻害剤のクラスに属します . これらの化合物はいずれも、アンジオテンシン変換酵素を阻害するという同様の作用機序を共有しています。

独自性: デラプリル塩酸塩を他のACE阻害剤から際立たせているのは、その特定の化学構造と、加水分解によって生成される独自の代謝物です。 これらの代謝物は、独特の薬物動態プロファイルと治療効果を提供し、デラプリル塩酸塩を高血圧症と心不全の管理における貴重な選択肢としています .

生物活性

Palonosetron hydrochloride, marketed under the brand name Aloxi, is a second-generation selective serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy and postoperative procedures. Its unique pharmacological properties distinguish it from older 5-HT3 antagonists, making it a significant agent in clinical oncology and anesthesia.

Palonosetron exhibits a high binding affinity for the 5-HT3 receptors located in both the central nervous system (CNS) and peripheral nervous system. This binding inhibits serotonin from activating these receptors, which are crucial in mediating nausea and vomiting. Notably, palonosetron's affinity for the 5-HT3 receptor is at least 30-fold higher than that of older agents like ondansetron and granisetron .

The drug also demonstrates allosteric modulation of the 5-HT3 receptor, leading to prolonged inhibition of serotonin signaling even after the drug is no longer detectable in plasma. This characteristic results in a longer duration of action, with a half-life of approximately 40 hours , compared to 3-6 hours for older agents .

Pharmacokinetics

Palonosetron is administered intravenously, with a typical dose of 0.25 mg for adults. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Volume of Distribution | 8.3 ± 2.5 L/kg |

| Plasma Protein Binding | ~62% |

| Total Body Clearance | 160 ± 35 mL/h/kg |

| Renal Clearance | 66.5 ± 18.2 mL/h/kg |

| Metabolites | N-oxide-palonosetron and 6-S-hydroxy-palonosetron (both <1% activity) |

Approximately 50% of palonosetron is metabolized into inactive metabolites, primarily via the CYP2D6 enzyme pathway, with some contribution from CYP3A4 and CYP1A2 .

Chemotherapy-Induced Nausea and Vomiting (CINV)

Palonosetron has been extensively studied for its efficacy in preventing CINV. A meta-analysis indicated that palonosetron significantly improves control over both acute and delayed nausea and vomiting following moderately to highly emetogenic chemotherapy regimens .

- Complete Response Rate (CRR) : In clinical trials, palonosetron demonstrated superior efficacy in preventing delayed CINV compared to granisetron:

| Study Type | Palonosetron CRR (%) | Granisetron CRR (%) | P-value |

|---|---|---|---|

| Randomized Controlled Trial | 78.2 | 82.7 | P=0.35 |

| Multi-Center Study | 90 | 86.6 | P<0.001 |

The delayed CRR was significantly higher for palonosetron (P=0.002), showcasing its effectiveness in managing prolonged nausea .

Postoperative Nausea and Vomiting (PONV)

In postoperative settings, palonosetron has shown comparable efficacy to granisetron in preventing PONV:

- In a study involving laparoscopic cholecystectomy patients:

| Time Period | Palonosetron CRR (%) | Granisetron CRR (%) |

|---|---|---|

| 0-3 hours | 90 | 86.6 |

| 3-24 hours | 90 | 83.3 |

These results indicate that palonosetron provides effective protection against PONV during critical recovery periods .

Case Studies

- Chemotherapy Patients : A case study involving 240 patients undergoing chemotherapy found that palonosetron significantly reduced delayed vomiting rates compared to granisetron (P=0.002), while acute vomiting rates were similar between the two groups .

- Pediatric Patients : In a randomized trial with 165 pediatric patients , palonosetron was effective in preventing nausea and vomiting post-surgery, achieving a CR rate comparable to ondansetron, reinforcing its safety profile across different age groups .

Safety Profile

Palonosetron has a favorable safety profile with few significant adverse effects reported in clinical trials. There are no known clinically significant drug-drug interactions or warnings regarding cardiac safety associated with its use . The most common side effects include headache and constipation, which are generally mild.

特性

IUPAC Name |

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDRWYVIKMSFFB-SSPJITILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046610 | |

| Record name | Palonosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135729-62-3, 135729-61-2 | |

| Record name | Palonosetron hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palonosetron hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palonosetron hydrochloride (Aloxi) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Palonosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Ben[de]isoquinolin-1-one,2-(3S)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3α,4,5,6-hexahydro-,monohydrochloride,(3αS)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALONOSETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23310D4I19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does palonosetron hydrochloride exert its antiemetic effect?

A1: Palonosetron hydrochloride acts as a highly selective antagonist of the 5-HT3 receptor, primarily located in the peripheral and central nervous systems. [] By binding to these receptors, palonosetron blocks the binding of serotonin, a neurotransmitter involved in the vomiting reflex. This, in turn, effectively prevents and reduces nausea and vomiting associated with chemotherapy and surgery. [, , , , , , ]

Q2: Is palonosetron hydrochloride effective against both acute and delayed nausea and vomiting induced by chemotherapy?

A2: Yes, research indicates that palonosetron hydrochloride is effective in preventing both acute and delayed nausea and vomiting associated with chemotherapy, especially those involving highly emetogenic agents like cisplatin. [, , , , ] Several studies highlight its superior control of delayed nausea and vomiting compared to other 5-HT3 antagonists like tropisetron and granisetron. [, , , , ]

Q3: Has the efficacy of palonosetron hydrochloride been studied in specific cancer types?

A3: Yes, research suggests palonosetron hydrochloride is effective in preventing chemotherapy-induced nausea and vomiting in various cancers. Studies specifically focused on breast cancer, [] osteosarcoma, [] and hepatocellular carcinoma treated with transcatheter arterial chemoembolization (TACE) [] have demonstrated its efficacy in these patient populations.

Q4: What is the chemical structure and molecular formula of palonosetron hydrochloride?

A4: Palonosetron hydrochloride is a single isomer with the chemical name: (3aS)-2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinoline hydrochloride. Its empirical formula is C19H24N2O.HCl, and its molecular weight is 332.87. []

Q5: What analytical methods are commonly used to characterize and quantify palonosetron hydrochloride?

A5: High-performance liquid chromatography (HPLC) coupled with various detectors is the mainstay for palonosetron hydrochloride analysis. Several studies employ reversed-phase HPLC (RP-HPLC) with UV detection for assay development and quantification of the drug in both bulk and pharmaceutical formulations. [, , , , ] Chiral HPLC methods have also been developed to separate and quantify palonosetron hydrochloride from its optical isomers. [, , , , ]

Q6: What are the limitations of current analytical methods for palonosetron hydrochloride, and are there ongoing efforts to address these?

A6: While RP-HPLC with UV detection is widely used, researchers acknowledge the need for improved sensitivity and specificity to detect trace level impurities and degradation products. Recent efforts focus on developing and validating more sensitive HPLC methods incorporating techniques like ion-pair chromatography. [, ] Additionally, exploration of alternative techniques like mass spectrometry coupled with HPLC could further enhance sensitivity and selectivity for characterizing palonosetron hydrochloride and its related substances.

Q7: What is known about the compatibility and stability of palonosetron hydrochloride with other drugs during Y-site administration?

A7: Extensive research demonstrates the physical and chemical stability of palonosetron hydrochloride when co-administered with various medications via Y-site. Studies confirm its compatibility with:

- Antibiotics: Cefazolin sodium, cefotetan disodium, ampicillin sodium-sulbactam sodium, gentamicin sulfate, metronidazole, and vancomycin hydrochloride. [, , , , ]

- Antiemetics: Metoclopramide hydrochloride and promethazine hydrochloride. []

- Anesthetics and Analgesics: Lorazepam, midazolam hydrochloride, fentanyl citrate, hydromorphone hydrochloride, meperidine hydrochloride, morphine sulfate, and sufentanil citrate. [, , , ]

- Other agents: Atropine sulfate, famotidine, heparin sodium, lidocaine hydrochloride, potassium chloride, glycopyrrolate, neostigmine methylsulfate, cisatracurium besylate, rocuronium bromide, succinylcholine chloride, and vecuronium bromide. [, , , ]

Q8: How stable is palonosetron hydrochloride under different storage conditions?

A8: Studies show palonosetron hydrochloride for injection, when formulated with appropriate adjuvants like mannitol and sodium dihydrogen phosphate, demonstrates good stability. It remains stable for at least six months under accelerated test conditions and up to 18 months under long-term storage conditions. [] Further research is necessary to evaluate its stability in different formulations like oral jellies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。